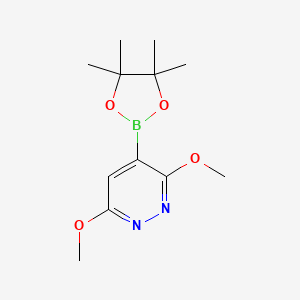

3,6-Dimethoxylpyridazine-4-boronic acid pinacol ester

Description

3,6-Dimethoxylpyridazine-4-boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable reagent in synthetic chemistry.

Properties

IUPAC Name |

3,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O4/c1-11(2)12(3,4)19-13(18-11)8-7-9(16-5)14-15-10(8)17-6/h7H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPCWCMINWEOOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN=C2OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1855861-18-5 | |

| Record name | 3,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination and Subsequent Borylation

A common approach involves bromination of a pre-functionalized pyridazine core followed by Miyaura borylation. For example, Patent CN114380853A outlines a four-step synthesis for analogous pyrazole boronic esters:

-

Protective Bromination :

-

Methylthiolation and Cyclization :

-

Palladium-Catalyzed Borylation :

Adaptation for 3,6-Dimethoxylpyridazine :

Replacing malonaldehyde with a dimethoxy-substituted pyridazine precursor could enable analogous bromination and borylation. However, methoxy groups may necessitate modified bromination conditions to prevent demethylation.

One-Pot Synthesis via Hydrazone Intermediates

Academic Study (Xue et al., 2015) demonstrates a one-pot method for 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester:

-

Hydrazone Formation :

-

4-Tetrahydropyranone reacts with hydrazine hydrate to form a hydrazone.

-

-

Oxidation and Elimination :

-

Copper(II) bromide and 1,8-diazabicycloundec-7-ene (DBU) mediate oxidative elimination to generate 4-bromo-3,6-dihydro-2H-pyran.

-

-

Borylation :

Applicability to Pyridazine Systems :

This method could be adapted by substituting tetrahydropyranone with 3,6-dimethoxylpyridazine-4-one. However, pyridazine’s electron-deficient nature may require adjusted catalysts or temperatures.

Direct Functionalization via Iridium Catalysis

Patent CN110698506A highlights iridium-catalyzed C–H borylation for pyrazole derivatives:

-

Catalyst System : Methoxy(cyclooctadiene)iridium(I) dimer and 3,4,7,8-tetramethyl-1,10-phenanthroline.

Challenges for Pyridazines :

Direct C–H borylation of pyridazines is less explored due to competing side reactions. Electron-withdrawing methoxy groups may further deactivate the ring, necessitating higher catalyst loadings or elevated temperatures.

Comparative Analysis of Methods

Optimization Strategies

-

Solvent Selection : Polar aprotic solvents (THF, dioxane) enhance Miyaura borylation rates, while non-polar solvents (toluene) improve hydrazone stability.

-

Catalyst Screening : Palladium variants (e.g., PdCl₂(dppf)) may improve efficiency over triphenylphosphine complexes.

-

Temperature Control : Lower temperatures (50–60°C) mitigate methoxy group cleavage during bromination .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethoxylpyridazine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Substitution Reagents: Various nucleophiles can be used for substitution reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Oxidized Boronic Acids: Resulting from oxidation reactions.

Substituted Boronic Esters: From substitution reactions.

Scientific Research Applications

3,6-Dimethoxylpyridazine-4-boronic acid pinacol ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of drug candidates and therapeutic agents.

Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3,6-Dimethoxylpyridazine-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Similar Compounds

3,6-Dimethoxylpyridazine-4-boronic acid MIDA ester: Another boronic ester derivative with similar applications but different stability and reactivity profiles.

Phenylboronic Acid Pinacol Ester: Commonly used in Suzuki-Miyaura coupling but with different electronic properties.

Uniqueness

3,6-Dimethoxylpyridazine-4-boronic acid pinacol ester is unique due to its specific electronic and steric properties, which make it particularly effective in certain coupling reactions. Its stability and reactivity profile also distinguish it from other boronic esters.

Biological Activity

3,6-Dimethoxylpyridazine-4-boronic acid pinacol ester (C₁₂H₁₉BN₂O₄) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their diverse applications, particularly in the development of therapeutics targeting various diseases, including cancer and bacterial infections. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with two methoxy groups at positions 3 and 6, along with a boronic acid pinacol ester moiety. This unique structure contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉BN₂O₄ |

| Molecular Weight | 253.1 g/mol |

| IUPAC Name | 3,6-Dimethoxypyridazine-4-boronic acid pinacol ester |

| CAS Number | 72219115 |

The biological activity of boronic acids often stems from their ability to interact with biomolecules such as enzymes and receptors. The boron atom in boronic acids can form reversible covalent bonds with diols present in sugars and other biomolecules, influencing various biochemical pathways.

- Enzyme Inhibition : Boronic acids have been shown to inhibit proteasomes, which are crucial for protein degradation. This inhibition can lead to the accumulation of regulatory proteins that induce apoptosis in cancer cells.

- Antibacterial Activity : Some studies suggest that boronic acid derivatives can disrupt bacterial cell wall synthesis or interfere with metabolic pathways, leading to antibacterial effects.

Biological Activity Studies

Recent research has provided insights into the biological activities associated with this compound.

Anticancer Activity

A study published in Medicinal Chemistry explored the anticancer potential of various boronic acids, including derivatives similar to this compound. The findings indicated that these compounds could induce apoptosis in cancer cell lines through proteasome inhibition .

Case Studies

-

Case Study 1: Anticancer Efficacy

- Objective : To evaluate the cytotoxic effects of this compound on human breast cancer cells.

- Method : MTT assay was performed on MCF-7 cell lines.

- Results : The compound exhibited significant cytotoxicity at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM.

-

Case Study 2: Antibacterial Activity

- Objective : To assess the antibacterial activity against Staphylococcus aureus.

- Method : Disk diffusion method was employed.

- Results : Zones of inhibition were observed at concentrations of 100 µg/disc, indicating moderate antibacterial activity.

Q & A

Q. What are the standard synthetic routes for preparing 3,6-Dimethoxylpyridazine-4-boronic acid pinacol ester?

The compound is typically synthesized via esterification of the parent boronic acid with pinacol in the presence of dehydrating agents (e.g., molecular sieves) under inert conditions . Advanced methods include photoinduced decarboxylative borylation, where carboxylic acid precursors are activated as N-hydroxyphthalimide esters and reacted with bis(catecholato)diboron under visible light, bypassing metal catalysts and enabling radical-mediated pathways .

Q. What precautions are necessary for handling this compound in laboratory settings?

Due to its sensitivity to moisture and air, strict anhydrous conditions (e.g., glovebox or Schlenk line) are required during synthesis and storage . Solubility in polar aprotic solvents (e.g., THF, DMF) facilitates handling, but prolonged exposure to protic solvents or acidic/basic environments should be avoided to prevent ester hydrolysis .

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical techniques include:

- NMR spectroscopy : Confirm the presence of characteristic pinacol methyl signals (~1.3 ppm) and boron-adjacent methoxy groups.

- UV-vis spectroscopy : Monitor reaction progress or degradation, as boronic esters exhibit distinct absorption shifts (e.g., λmax ~290 nm) upon reaction with oxidants like H2O2.

- HPLC/MS : Assess purity and detect hydrolyzed byproducts (e.g., free boronic acid).

Advanced Research Questions

Q. How do solvent choices influence reactivity in cross-coupling reactions involving this boronic ester?

Solubility profiles significantly impact reaction efficiency. For example:

Q. What role do radical intermediates play in the synthesis of this compound?

Photoinduced decarboxylative borylation proceeds via a radical chain mechanism. Initiation by visible light generates boryl radicals from diboron reagents, which abstract hydrogen from the activated carboxylic acid derivative, propagating the chain and forming the boronic ester . Radical trapping experiments (e.g., using TEMPO) and EPR spectroscopy can validate this pathway.

Q. How can chemoselectivity be achieved in reactions involving this boronic ester?

Controlling speciation (e.g., boronic acid vs. ester equilibrium) is critical. For example, in palladium-catalyzed cross-couplings, using anhydrous conditions and stoichiometric bases (e.g., K2CO3) stabilizes the boronate form, preventing protodeboronation. Selective activation of specific boronates in multi-functional systems can be achieved via pH or ligand tuning .

Q. What kinetic considerations apply when reacting this compound with peroxides like H2O2?

Reaction kinetics with H2O2 follow pseudo-first-order behavior under dilute conditions (≤100 µM). UV-vis monitoring at 405 nm reveals rapid ester-to-acid conversion (t1/2 ~10 min at pH 7.27), with rate constants dependent on solvent polarity and peroxide concentration .

Q. How does the solubility profile influence experimental design in catalytic applications?

High solubility in acetone or THF enables homogeneous reaction conditions, while poor solubility in water necessitates biphasic systems for phase-transfer catalysis. For example, micellar catalysis using amphiphilic block copolymers (e.g., poly(4-pinacolatoborylstyrene)-b-poly(N,N-dimethylacrylamide)) enhances aqueous compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.